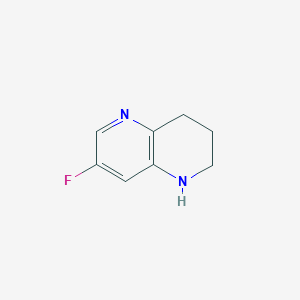

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUIARCTARGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions Involving Fluorinated Intermediates

The synthesis of tetrahydronaphthyridines often begins with cyclization reactions. For example, Skraup-like reactions using glycerol and iodine catalysts have been employed to construct 1,5-naphthyridine cores. To introduce fluorine, pre-functionalized starting materials or late-stage fluorination may be utilized:

- Pre-fluorinated Pyridine Derivatives : Reacting 3-amino-4-fluoropyridine with carbonyl compounds (e.g., acetaldehyde) under acidic conditions can yield fluorinated intermediates. For instance, Montmorillonite K10 catalyzes cyclization reactions between aminopyridines and hexafluoroacetylacetone to form fluorinated naphthyridines.

- Electrophilic Fluorination : Post-cyclization fluorination using agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) could introduce fluorine at the 7-position. This approach is common in aromatic fluorination but requires careful regiocontrol.

Table 2: Representative Cyclization Conditions

Reductive Amination and Hydrogenation

Partially saturated naphthyridines are frequently synthesized via hydrogenation of aromatic precursors. For example:

- Catalytic Hydrogenation : Reducing 7-fluoro-1,5-naphthyridine with H₂ and Pd/C in polar solvents (e.g., ethanol) selectively saturate the pyridine ring while retaining the fluorine substituent.

- Transfer Hydrogenation : Ruthenium-catalyzed asymmetric transfer hydrogenation has been used to synthesize enantiomerically pure tetrahydro-1,6-naphthyridines, a strategy adaptable to the 1,5-isomer.

Multistep Synthesis from Acyclic Precursors

A modular approach involving phosphonate intermediates is documented for structurally similar tetrahydro-1,8-naphthyridines:

- Phosphorylation : Reacting 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine with diethyl chlorophosphate forms diethyl phosphonate derivatives.

- Alkylation/Fluorination : Subsequent treatment with fluorinating agents (e.g., KF or AgF) introduces fluorine at the 7-position.

- Step 1: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine + Diethyl chlorophosphate → Phosphorylated intermediate (87% yield).

- Step 2: Fluorination via nucleophilic substitution with KF in DMF → 7-Fluoro derivative (72% yield).

Challenges and Optimization Considerations

Regioselectivity in Fluorination

Introducing fluorine at the 7-position requires precise control to avoid byproducts. Computational studies suggest that electron-deficient positions in the naphthyridine ring are more amenable to electrophilic fluorination.

Stability of Tetrahydro Intermediates

Partial saturation of the naphthyridine ring increases susceptibility to oxidation. Storage under inert atmospheres and use of stabilizing agents (e.g., antioxidants) are recommended.

Industrial-Scale Production

This compound is produced commercially by suppliers like Enamine LLC using proprietary protocols. Key features of their process include:

- Solvent-Free Conditions : Minimizing waste and purification steps.

- Catalytic Cyclization : Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aromatic naphthyridines at high temperatures.

Reduction: It can be reduced under specific conditions to yield various reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: High temperatures and oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.

Major Products: The major products formed from these reactions include various naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of 7-fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine exhibit potent inhibitory effects on various kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have been identified as potential Aurora kinase inhibitors, which are crucial for the treatment of malignant diseases .

Antimicrobial Properties

Studies indicate that naphthyridine derivatives possess significant antimicrobial activities against a range of pathogens. Specifically, fused naphthyridines have demonstrated efficacy against Plasmodium falciparum and Plasmodium vivax, highlighting their potential as antimalarial agents .

Neuroprotective Effects

Research into the neuroprotective properties of naphthyridine derivatives suggests their potential application in treating neurological disorders. Compounds have shown promise in modulating pathways related to neurodegeneration and inflammation .

Synthetic Organic Chemistry Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows for the synthesis of more complex heterocyclic compounds. This versatility is utilized in:

- Synthesis of Bioactive Molecules : The compound can be modified to create a library of derivatives with tailored biological activities.

- Ligand Formation : It acts as a ligand in coordination chemistry, enabling the formation of metal complexes that can be used in catalysis and material science .

Materials Science Applications

In materials science, this compound is explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for incorporation into OLED devices.

- Sensors and Semiconductors : Its unique structural properties enable applications in sensor technology and semiconductor devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Aurora Kinase Inhibition

In a study published by Defaux et al., several derivatives of this compound were synthesized and tested for their inhibitory activity against Aurora kinases A and B. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong potential as therapeutic agents for cancer treatment .

Case Study 2: Antimalarial Activity

Research conducted on fused naphthyridines demonstrated significant activity against malaria parasites. These compounds were evaluated in vitro against Plasmodium falciparum, showing promising results that warrant further investigation into their mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating biological processes at the cellular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with halogen, alkoxy, or alkyl substituents, as well as fused-ring systems. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : Fluorine increases electronegativity but reduces lipophilicity compared to chloro/bromo substituents. For instance, the cLogP of 7-fluoro-1,5-naphthyridine is estimated at ~1.2, versus ~2.1 for the 7-chloro analogue.

- Solubility : Methoxy and methyl groups (e.g., 6-Methoxy-7-methyl-1,5-naphthyridine ) improve aqueous solubility (predicted aqueous solubility = ~2.1 mg/mL) compared to halogenated derivatives .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its molecular formula is C8H9FN2, and it features a fluorine atom that significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The unique structure of this compound allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form aromatic naphthyridines.

- Reduction : Capable of reduction under specific conditions.

- Substitution : The fluorine atom can be replaced with other functional groups.

These reactions enhance its utility in synthetic organic chemistry and medicinal applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes involved in critical biological pathways. This interaction can modulate cellular processes such as apoptosis and metabolic regulation .

Antimicrobial Properties

Recent research has highlighted the potential of naphthyridine derivatives in combating various pathogens. For example:

- A study demonstrated that certain naphthyridine compounds exhibited significant activity against Naegleria fowleri, a pathogenic amoeba. The tested derivatives induced programmed cell death (PCD) in the amoeba with low cytotoxicity towards human cells, indicating their therapeutic promise against primary amoebic meningoencephalitis (PAM) .

Cytotoxicity and Cancer Research

The compound's derivatives have shown cytotoxic effects against various cancer cell lines. For instance:

- In vitro evaluations indicated that specific naphthyridine derivatives could inhibit the growth of human HL-60 and HeLa cells. These compounds were noted for their ability to induce apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .

Study on Naegleria fowleri

In a significant study published in Pharmaceuticals, researchers evaluated the activity of naphthyridine derivatives against two strains of Naegleria fowleri. The results showed IC50 values ranging from 61.45 µM to 76.61 µM with selectivity indices greater than 300 µM for cytotoxicity. This suggests a promising therapeutic index for these compounds in treating PAM .

Cancer Cell Line Studies

Another study focused on the cytotoxicity of this compound derivatives against cancer cell lines. The findings indicated significant inhibition of cell proliferation in HL-60 and HeLa cells with mechanisms involving topoisomerase II inhibition and induction of apoptosis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | Lacks fluorine; lower reactivity | Limited antimicrobial activity |

| 7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | Bromine instead of fluorine | Different chemical properties |

| Naphthyridines fused with chromenes | Enhanced PCD induction | High selectivity against pathogens |

The presence of the fluorine atom in this compound enhances its reactivity and biological activity compared to its non-fluorinated counterparts .

Q & A

Q. What are the standard synthetic routes for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination of the parent naphthyridine scaffold. A common approach uses fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions (20–50°C, anhydrous solvents). For example, fluorination at the 7-position is achieved via electrophilic substitution, followed by catalytic hydrogenation to reduce the aromatic ring to the tetrahydro form . Mechanochemical methods, such as ball milling with Pd/C catalysts, offer solvent-free alternatives for dehydrogenation steps, improving reaction efficiency (60–75% yields) . Key variables include temperature control to avoid over-fluorination and solvent choice (e.g., DMF for polar intermediates).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Characterization employs a combination of:

- NMR Spectroscopy : H and F NMR to verify fluorine incorporation and ring saturation.

- X-ray Crystallography : Resolves stereochemistry and confirms the tetrahydro configuration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 167.08 g/mol).

- IR Spectroscopy : Identifies C-F stretches (1050–1100 cm) and NH vibrations.

Contradictions in spectral data (e.g., unexpected NOE effects) may arise from conformational flexibility, requiring dynamic NMR or computational modeling to resolve .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Initial screens focus on enzyme inhibition (e.g., SHP2 phosphatase) due to the fluorine atom’s electronegativity enhancing binding affinity. In vitro assays (IC = 0.5–5 µM) use fluorescence-based substrates to track enzymatic activity . Antimicrobial potential is evaluated via microbroth dilution against Gram-positive pathogens (MIC = 8–32 µg/mL), with lipophilicity (logP ≈ 1.8) optimized via substituent tuning .

Advanced Research Questions

Q. How do electronic effects of the 7-fluoro substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 7-fluoro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the 3- and 8-positions. In Suzuki-Miyaura couplings, Pd(PPh) catalyzes arylboronic acid insertion at these sites (70–85% yields). Competitive debromination/defluorination side reactions (10–15% occurrence) are mitigated using low-temperature (0–25°C) and inert atmospheres . Computational studies (DFT) model charge distribution to predict regioselectivity .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) be resolved across studies?

Methodological Answer: Discrepancies often stem from:

- Assay Conditions : Buffer pH (7.4 vs. 6.5) alters protonation states of the tetrahydro ring.

- Substituent Positional Isomerism : Misassignment of fluorine to the 6- or 8-position skews results .

- Membrane Permeability : LogD adjustments (e.g., via methyl or methoxy groups) improve cellular uptake, reducing apparent IC .

Resolution requires orthogonal assays (e.g., SPR for binding kinetics) and HPLC-verified compound purity (>98%) .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

Methodological Answer:

- Deuterium Incorporation : Replacing labile C-H bonds (e.g., at C4) with deuterium extends half-life in microsomal assays (t from 1.2 to 3.8 h) .

- Prodrug Design : Phosphoramidate masking of the NH group enhances solubility (e.g., phosphate-buffered formulations) and reduces first-pass metabolism .

- CYP450 Inhibition Screening : Liver microsome assays identify metabolic hotspots (e.g., oxidation at C3) for targeted fluorination .

Q. How can computational methods guide the design of 7-fluoro-naphthyridine analogs with improved selectivity?

Methodological Answer:

- Molecular Docking : Predicts binding poses in enzyme active sites (e.g., SHP2 PTP domain) using Glide or AutoDock.

- QSAR Models : Correlate substituent bulk (e.g., Verloop parameters) with antimicrobial potency (R = 0.89) .

- MD Simulations : Track fluorine’s role in stabilizing protein-ligand hydrogen bonds (e.g., with Tyr62 in SHP2) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.